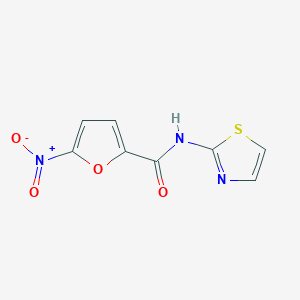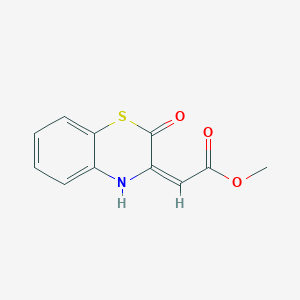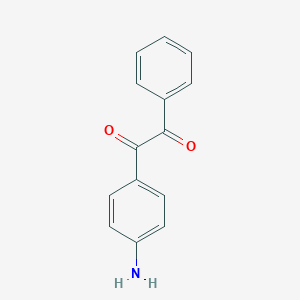
Ethanedione, (4-aminophenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedione, (4-aminophenyl)phenyl-, also known as 4,4'-Diaminodiphenyl Ether (DDE), is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has a molecular formula of C14H14N2O and a molecular weight of 226.28 g/mol.
Mécanisme D'action
The mechanism of action of Ethanedione, (4-aminophenyl)phenyl- is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors, allowing for the efficient transport of electrons and holes through the material.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ethanedione, (4-aminophenyl)phenyl-. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Ethanedione, (4-aminophenyl)phenyl- in laboratory experiments is its ability to act as a charge carrier in organic semiconductors. This property makes it a valuable building block for the synthesis of organic electronic materials. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in the laboratory.
Orientations Futures
There are several future directions for the use of Ethanedione, (4-aminophenyl)phenyl- in scientific research. One possible direction is the development of new organic semiconductors using this compound as a building block. Another direction is the investigation of its potential use in other areas of organic electronics, such as organic memory devices. Additionally, the development of new synthesis methods for Ethanedione, (4-aminophenyl)phenyl- could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of Ethanedione, (4-aminophenyl)phenyl-, involves the reaction of 4-nitrophenol with aniline in the presence of a catalyst such as palladium on carbon. The product obtained from this reaction is then reduced using hydrogen gas and a catalyst such as palladium on carbon to obtain Ethanedione, (4-aminophenyl)phenyl-. This method has been widely used for the synthesis of Ethanedione, (4-aminophenyl)phenyl- in the laboratory.
Applications De Recherche Scientifique
Ethanedione, (4-aminophenyl)phenyl- has been found to have potential use in various scientific research applications. One of its primary applications is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Propriétés
Numéro CAS |
31029-96-6 |
|---|---|
Nom du produit |
Ethanedione, (4-aminophenyl)phenyl- |
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2 |
Clé InChI |
JHBUKUKCTQDSAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
Pictogrammes |
Irritant |
Solubilité |
33.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
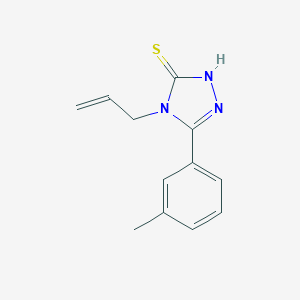

![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
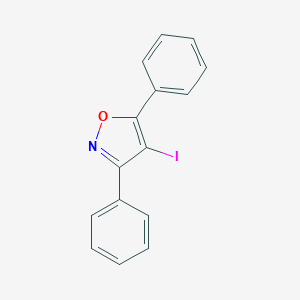
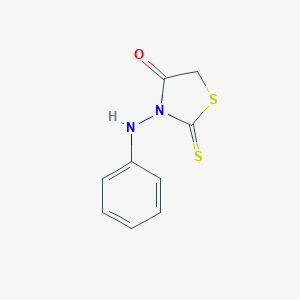
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
